molecular formula C11H5F5N2 B13908159 2-Amino-5-(perfluorophenyl)pyridine

2-Amino-5-(perfluorophenyl)pyridine

Cat. No.: B13908159
M. Wt: 260.16 g/mol
InChI Key: SACZDQSRBAOHGW-UHFFFAOYSA-N
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Description

2-Amino-5-(perfluorophenyl)pyridine (CAS 893739-94-1) is a fluorinated pyridine derivative characterized by a perfluorophenyl group at the 5-position and an amino group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₅F₅N₂, and it has an InChIKey of SACZDQSRBAOHGW-UHFFFAOYSA-N . The perfluorophenyl group introduces strong electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C11H5F5N2

Molecular Weight

260.16 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H5F5N2/c12-7-6(4-1-2-5(17)18-3-4)8(13)10(15)11(16)9(7)14/h1-3H,(H2,17,18)

InChI Key

SACZDQSRBAOHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=C(C(=C(C(=C2F)F)F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(perfluorophenyl)pyridine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by reduction to yield 2-amino-5-aminopyridine. This intermediate can then undergo a diazotization reaction followed by a Sandmeyer reaction to introduce the perfluorophenyl group .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(perfluorophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group (if present) can be reduced back to the amino group.

    Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the perfluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the perfluorophenyl ring.

Scientific Research Applications

2-Amino-5-(perfluorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(perfluorophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The electron-withdrawing perfluorophenyl group can enhance the compound’s binding affinity to these targets by stabilizing the interaction through various non-covalent forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-amino-5-(perfluorophenyl)pyridine, differing primarily in substituents or heterocyclic cores:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
2-Amino-5-fluoropyridine Pyridine -F at C5, -NH₂ at C2 112.10 g/mol Pharmaceutical intermediate
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Pyridine -Cl, -aryl groups at C5, -NH₂ at C2 466–545 g/mol Antimicrobial activity (67–81% yield)
5-Amino-2-fluoropyridine-3-carboxamide Pyridine -F at C2, -NH₂ at C5, -CONH₂ at C3 155.13 g/mol Investigational drug candidate
2-Chloro-5-phenylpyrimidine Pyrimidine -Cl at C2, -Ph at C5 190.63 g/mol Building block for agrochemicals
Perfluorophenylpyridine derivatives Pyridine -C₆F₅ at C5 (no -NH₂) ~300–400 g/mol Liquid crystal phases (SmA at 87–215°C)
Key Observations:
  • Molecular Weight and Lipophilicity: The perfluorophenyl group increases molecular weight and lipophilicity, which may improve membrane permeability in biological systems compared to non-fluorinated analogs .

Physical and Spectral Properties

Melting Points and Stability:
  • This compound: Melting point data are unavailable, but perfluorophenylpyridine derivatives exhibit broad liquid crystalline phases (87–215°C) due to twisted non-planar geometries .
  • Chlorinated Pyridine Analogs: Derivatives with -Cl and -NO₂ substituents (e.g., 2-amino-4-(2-chloro-5-nitrophenyl)pyridine) show higher melting points (268–287°C) due to increased molecular symmetry and intermolecular interactions .
Spectral Data:
  • IR/NMR Trends: The -CN and -C=O groups in related compounds (e.g., hexahydroquinoline derivatives) exhibit characteristic IR peaks at ~2183 cm⁻¹ (-CN) and ~1672 cm⁻¹ (C=O), while aromatic C-H stretches appear near 3020 cm⁻¹ . For this compound, the -C₆F₅ group would likely show distinct ¹⁹F NMR signals, a feature absent in non-fluorinated analogs.
Antimicrobial Activity:
  • Chlorinated Pyridine Derivatives: Compounds with -Cl and -NO₂ substituents demonstrate moderate to high antimicrobial activity against gram-negative bacteria, with MIC values correlating with electron-withdrawing substituents .
  • Thiadiazole Analogs: Schiff base derivatives of 2-amino-5-substituted-benzyl-1,3,4-thiadiazole show superior antibacterial activity, suggesting heterocycle choice (pyridine vs. thiadiazole) significantly impacts efficacy .
Pharmaceutical Potential:
  • Fluorinated Pyridines: 2-Amino-5-fluoropyridine is a key intermediate in kinase inhibitor synthesis, while 5-amino-2-fluoropyridine-3-carboxamide is explored for CNS drug development . The perfluorophenyl group in this compound may enhance binding affinity in hydrophobic enzyme pockets compared to smaller substituents.

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